Benzenemethanol, a-(chloromethyl)-a-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenemethanol, a-(chloromethyl)-a-methyl-, can be synthesized through several methods. One common approach involves the Blanc chloromethylation reaction, where benzene reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces the chloromethyl group to the benzene ring, followed by further reactions to introduce the methyl group.
Another method involves the reaction of benzyl alcohol with chloromethyl methyl ether in the presence of a strong acid like sulfuric acid . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of benzenemethanol, a-(chloromethyl)-a-methyl-, typically involves large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-(chloromethyl)-a-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, toluene
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzenemethanol, a-(chloromethyl)-a-methyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenemethanol, a-(chloromethyl)-a-methyl-, involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: C6H5CH2OH
Benzenemethanol, α-methyl-: C8H10O
Benzenemethanol, 4-chloro-α-methyl-: C8H9ClO
Uniqueness
Benzenemethanol, a-(chloromethyl)-a-methyl-, is unique due to the presence of both a chloromethyl and a methyl group on the alpha carbon. This structural feature imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
15561-33-8 |
---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
VXCZNXLMLBRERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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